molecular formula C10H13ClN2O B15048286 3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1311314-10-9

3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B15048286
CAS No.: 1311314-10-9
M. Wt: 212.67 g/mol
InChI Key: CPMMZNPILUKFTQ-UHFFFAOYSA-N
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Description

3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one hydrochloride is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1,5-dimethyl-2,3-dihydro-1H-indol-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1311314-10-9

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

3-amino-1,5-dimethyl-3H-indol-2-one;hydrochloride

InChI

InChI=1S/C10H12N2O.ClH/c1-6-3-4-8-7(5-6)9(11)10(13)12(8)2;/h3-5,9H,11H2,1-2H3;1H

InChI Key

CPMMZNPILUKFTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2N)C.Cl

Origin of Product

United States

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